molecular formula C15H15F3N4O5S B3009099 2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide CAS No. 2415455-04-6

2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide

Cat. No. B3009099
CAS RN: 2415455-04-6
M. Wt: 420.36
InChI Key: ATUSQERRASJJTE-UHFFFAOYSA-N
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Description

The compound “2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide” is a complex organic molecule. It contains several functional groups, including a methoxy group, a trifluoromethyl group, a pyridazine ring, and a benzamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The trifluoromethyl group could introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the benzamide group could potentially undergo hydrolysis, while the pyridazine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes . The heterocyclic ring and the amide group could participate in hydrogen bonding, affecting its solubility properties .

Safety and Hazards

Without specific safety data for this compound, it’s hard to comment on its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could explore its synthesis, properties, and potential applications in more detail. For example, it could be interesting to investigate its potential uses in medicinal chemistry or materials science .

properties

IUPAC Name

2-methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O5S/c1-27-11-3-2-9(8-10(11)14(19)24)28(25,26)20-6-7-22-13(23)5-4-12(21-22)15(16,17)18/h2-5,8,20H,6-7H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUSQERRASJJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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